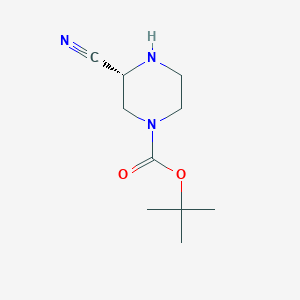

(R)-1-N-Boc-3-Cyanopiperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl (3R)-3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650673 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217791-74-6 | |

| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Methodologies for R 1 N Boc 3 Cyanopiperazine

Strategies for the Enantioselective Construction of the Piperazine (B1678402) Ring System

The enantioselective construction of the piperazine ring is a foundational challenge in the synthesis of chiral piperazine derivatives. A common and effective strategy involves building the ring from chiral precursors. One such approach begins with natural or unnatural α-amino acids, which serve as a chiral pool. This method transforms the amino acid into an orthogonally bis-protected chiral 1,2-diamine, which then undergoes an aza-Michael addition to form the piperazine ring. This process ensures that the stereochemistry inherent in the starting amino acid is transferred to the final piperazine product.

Another powerful strategy is the catalytic asymmetric hydrogenation of pyrazine (B50134) precursors. For instance, pyrazin-2-ols can be hydrogenated using a palladium catalyst with a chiral ligand to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazinones are versatile intermediates that can be subsequently reduced to the desired chiral piperazines. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides provides a direct route to a variety of chiral piperazines, including 3-substituted derivatives, with high enantiomeric excess. researchgate.net

Other notable methods include:

[3+3]-type dimerization of aziridines : This approach can be used to construct the six-membered piperazine ring, although it is often limited by the specific structure of the starting materials. researchgate.net

Cyclization of diamine precursors : This is a frequently used method where a linear diamine, often derived from a chiral source, is cyclized to form the piperazine core. researchgate.net

Intramolecular Hydroamination : A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been employed as a key step in a modular synthesis of 2,6-disubstituted piperazines starting from a homochiral cyclic sulfamidate. core.ac.uk

Development of Stereocontrolled Approaches for 3-Substituted Piperazines

Achieving stereocontrol at the C3 position is paramount for the synthesis of (R)-1-N-Boc-3-cyanopiperazine. A prominent method for introducing substituents at the α-carbon of a protected piperazine is through asymmetric lithiation and trapping. This technique involves the deprotonation of an N-Boc piperazine derivative using a strong base like s-butyllithium (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine (B7772259), followed by quenching with an electrophile. nih.govrug.nl This approach allows for the direct functionalization of the piperazine ring while controlling the stereochemistry at the newly formed stereocenter. nih.govrug.nl

Starting from optically pure amino acids provides another robust pathway to stereocontrolled 3-substituted piperazines. For example, amino acids can be converted into 1,2-diamines, which then serve as precursors for the synthesis of 2,3-substituted piperazines. nih.govresearchgate.net A concise synthetic route can deliver 3-substituted piperazine-2-acetic acid esters in high enantiomeric purity from these chiral diamines. nih.govresearchgate.net

Catalytic methods also offer elegant solutions. An iridium-catalyzed dimerization of imines has been shown to produce C-substituted piperazines in a stereospecific manner under mild conditions, yielding a single, previously unreported diastereomer. acs.org Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed to furnish 3-substituted tetrahydropyridines, which are valuable precursors to enantioenriched 3-substituted piperidines and can be conceptually extended to piperazine systems. nih.gov

Methodologies for the Introduction and Orthogonal Protection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in piperazine chemistry due to its stability and ease of removal under acidic conditions. The introduction of a single Boc group onto the symmetrical piperazine molecule is a critical step. A common method involves the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. However, this reaction can lead to the formation of the di-protected by-product, 1,4-di-Boc-piperazine, which reduces the yield of the desired mono-protected product and necessitates extensive purification. acs.org

To improve the selectivity for mono-protection, several strategies have been developed:

Acid Salt Formation : Reacting piperazine with an acid, such as acetic acid, forms a piperazinium salt. This deactivates one of the nitrogen atoms, allowing the subsequent reaction with (Boc)₂O to occur selectively on the free amine. acs.org

Protonation Strategy : Utilizing piperazine monohydrochloride, formed by reacting free piperazine with piperazine dihydrochloride, effectively protects one nitrogen atom through protonation. This allows the other nitrogen to react with an incoming electrophile, suppressing the formation of di-substituted products. masterorganicchemistry.com

Multi-step Synthesis from Acyclic Precursors : An alternative route starts with diethylamine (B46881) or diethanolamine (B148213). acs.orgorganic-chemistry.org For instance, diethanolamine can be converted to bis(2-chloroethyl)amine, which is then protected with a Boc group. The final cyclization with ammonia (B1221849) yields 1-Boc-piperazine with high yield (>93.5%) and purity, making this approach suitable for industrial-scale production. acs.orgorganic-chemistry.org

The concept of orthogonal protection is crucial when multiple reactive sites are present. In the synthesis of 3-substituted piperazines, it is often necessary to have different protecting groups on the two nitrogen atoms. For example, starting from a chiral amino acid, one can produce an orthogonally bis-protected 1,2-diamine, which is then cyclized to form a piperazine with distinct N1 and N4 protecting groups, allowing for selective deprotection and further functionalization.

Synthetic Routes for the Stereoselective Incorporation of the Nitrile Functionality

The stereoselective introduction of the nitrile group at the C3 position is the defining step in the synthesis of this compound. Several methodologies can be employed to achieve this transformation.

One potential route is an asymmetric Strecker synthesis . This classical reaction involves the three-component condensation of an aldehyde, ammonia (or an amine), and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For the target molecule, a suitable cyclic imine or iminium ion precursor derived from N-Boc-piperazine would be subjected to nucleophilic attack by a cyanide ion. Enantioselectivity can be induced by using a chiral amine auxiliary or a chiral catalyst. rug.nlwikipedia.org

Another strategy involves the nucleophilic substitution of a precursor with a suitable leaving group at the C3 position. For example, a chiral 3-hydroxypiperazine derivative could undergo a Mitsunobu reaction with a cyanide source. Alternatively, a 3-halopiperazine could be displaced by a cyanide salt. The success of these approaches hinges on controlling the stereochemistry, ensuring either retention or, more commonly, inversion (SN2 mechanism) of the stereocenter.

More advanced methods include:

Radical-Mediated C-H Cyanation : A novel approach for the asymmetric synthesis of chiral piperidines involves an enantioselective, radical-mediated δ C-H cyanation of acyclic amines. nih.gov This method uses a chiral copper catalyst to control an intramolecular hydrogen atom transfer (HAT) followed by stereoselective C-C bond formation with a cyanide source. nih.gov This strategy could be adapted for piperazine synthesis.

Cyanation of Cyclic Iminium Ions : The reaction of a cyclic N-acyliminium ion precursor with a cyanide nucleophile like trimethylsilyl (B98337) cyanide (TMSCN), often in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), can proceed with high diastereoselectivity. rsc.org The stereochemical outcome is directed by the existing stereocenters or chiral auxiliaries within the molecule.

Anodic Cyanation : Electrochemical methods, such as the anodic cyanation of a piperidine (B6355638) derivative using a chiral auxiliary, have been shown to produce α-aminonitriles with good diastereomeric ratios. researchgate.net This method offers a unique way to form the C-CN bond under oxidative conditions.

Mechanisms of Stereocontrol Employed in the Synthesis (e.g., Chiral Auxiliary, Asymmetric Induction, Chiral Starting Materials)

The stereochemical outcome of the synthesis of this compound is dictated by the specific mechanism of stereocontrol employed.

Chiral Starting Materials : This is one of the most reliable strategies, often referred to as a "chiral pool" synthesis. By starting with an enantiomerically pure compound, such as an L- or D-amino acid, the inherent chirality is carried through the synthetic sequence to the final product. core.ac.uk For example, the conversion of a chiral amino acid to a 1,2-diamine and subsequent cyclization directly installs the desired stereochemistry in the piperazine ring. nih.govnih.gov

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A classic example is the use of (-)-sparteine in the asymmetric lithiation of N-Boc-piperazine. rug.nl The chiral diamine coordinates to the lithium cation and the organolithium intermediate, creating a chiral environment that forces the incoming electrophile to attack from a specific face, leading to high enantioselectivity. rug.nlwhiterose.ac.uk

Asymmetric Induction via Catalysis : This approach uses a substoichiometric amount of a chiral catalyst to generate a chiral product from a prochiral substrate.

Transition Metal Catalysis : Chiral ligands attached to transition metals (e.g., Iridium, Rhodium, Palladium) can create a chiral catalytic environment. In asymmetric hydrogenations of pyrazines or hydroamination reactions, the chiral catalyst coordinates to the substrate in a way that blocks one reaction pathway while favoring another, leading to an enantiomerically enriched product. rsc.orgresearchgate.netcore.ac.uk

Organocatalysis : Small, chiral organic molecules can also act as catalysts. For instance, chiral phosphoric acids have been used to promote intramolecular asymmetric aza-Michael cyclizations to produce enantioenriched spiropiperidines. whiterose.ac.ukwhiterose.ac.uk The catalyst typically activates the substrate through hydrogen bonding or by forming a chiral iminium ion intermediate.

The table below illustrates how different mechanisms of stereocontrol are applied in various synthetic strategies for chiral piperazines.

| Mechanism of Stereocontrol | Synthetic Strategy Example | Key Reagents/Features |

| Chiral Starting Material | Cyclization from amino acids | L-Alanine, D-Phenylalanine |

| Chiral Auxiliary | Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine |

| Asymmetric Catalysis | Asymmetric Hydrogenation of Pyrazines | Ir or Pd catalyst with chiral phosphine (B1218219) ligand |

| Asymmetric Catalysis | Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) |

Optimization of Reaction Parameters and Yields in Asymmetric Synthesis

Optimizing reaction parameters is crucial for maximizing both the chemical yield and the stereoselectivity (enantiomeric or diastereomeric excess) of the desired product.

In the asymmetric lithiation of N-Boc piperazines, several factors have been identified as critical. A detailed mechanistic study revealed that the yield and enantioselectivity are surprisingly influenced by the electrophile and the substituent on the distal nitrogen atom. nih.govrug.nl Furthermore, the duration of the lithiation step requires careful control; in situ IR spectroscopy has been used to determine optimal lithiation times to avoid side reactions like ring-fragmentation. nih.govrug.nl For certain electrophiles, a "diamine switch" strategy was developed to improve enantioselectivity. nih.govrug.nl

For catalytic reactions, key parameters to optimize include the choice of catalyst, ligand, solvent, temperature, and reaction time. In the iridium-catalyzed dimerization of imines to form piperazines, the electronic properties of the imine substrate were found to significantly affect the reaction rate, with electron-donating groups on one part of the imine and electron-withdrawing groups on another leading to a dramatic increase in conversion. acs.org

The table below shows optimization data for the Michael addition of butyraldehyde (B50154) to trans-β-nitrostyrene, catalyzed by a chiral piperazine, highlighting the significant impact of the solvent on yield, diastereomeric ratio (dr), and enantiomeric excess (ee). unl.pt

| Solvent | Yield (%) [b] | dr (syn/anti) [c] | ee (%) [d] |

| Toluene | 82 | 80:20 | 52 |

| THF | 80 | 78:22 | 48 |

| Et₂O | 85 | 80:20 | 50 |

| DCM | 86 | 85:15 | 60 |

| DCM/Hexane (B92381) (1:2) | 86 | 85:15 | 70 |

| iPrOH | 84 | 82:18 | 70 |

| DMF | 65 | 70:30 | 35 |

| Data derived from a model reaction catalyzed by (2S,5S)-2,5-dibenzylpiperazine. unl.pt |

Advanced Purification Strategies for Enantiomerically Enriched Compounds

After an asymmetric synthesis, the product is often a mixture of enantiomers or diastereomers, requiring advanced purification to isolate the desired pure stereoisomer.

Chromatographic Methods are the most powerful and widely used techniques.

Column Chromatography : For diastereomeric mixtures, which have different physical properties, separation can often be achieved using standard silica (B1680970) gel column chromatography. nih.gov

Preparative Chiral High-Performance Liquid Chromatography (HPLC) : This is the method of choice for separating enantiomers on both analytical and preparative scales. nih.govresearchgate.neteurekaselect.com The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov Polysaccharide-based CSPs are particularly versatile and have high-loading capabilities. nih.gov

Preparative Supercritical Fluid Chromatography (SFC) : SFC has emerged as a valuable alternative to HPLC for preparative chiral separations, often offering advantages in speed and reduced solvent consumption. nih.gov

Crystallization Techniques provide an alternative, often scalable, method for purification.

Diastereomeric Crystallization : If the product is a racemic mixture, it can be reacted with a chiral resolving agent (e.g., a chiral acid like L-tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These salts have different solubilities and can often be separated by fractional crystallization. google.com Afterward, the resolving agent is removed to yield the enantiomerically pure compound.

Preferential Crystallization : In some cases, a saturated solution of a racemate will spontaneously crystallize as one enantiomer, which can be harvested. This method is less common but highly efficient when applicable.

Other Strategies :

Recrystallization : For compounds that are already highly enriched in one enantiomer, a simple recrystallization can sometimes remove the minor enantiomer, bringing the product to enantiopure status. clockss.orgnih.gov

Stereochemical Editing : In some cases, an undesired stereoisomer can be converted to the desired one. For example, visible light-mediated photocatalysis has been used for the epimerization of less stable piperazine diastereomers into their more thermodynamically stable counterparts, effectively enriching the desired isomer. nih.gov

The final purity of the enantiomer is typically confirmed by analytical chiral HPLC or by measuring the specific optical rotation of the compound. nih.gov

Chemical Reactivity and Functional Group Transformations of R 1 N Boc 3 Cyanopiperazine

Reactivity Profiles of the Nitrile Group

The nitrile group (—C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to a variety of chemical reactions. libretexts.orgebsco.com

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon of the nitrile group in (R)-1-N-Boc-3-cyanopiperazine is a key site for nucleophilic attack. libretexts.orgwikipedia.org This reactivity is analogous to that of a carbonyl group, where nucleophiles add to the carbon, leading to the formation of an sp2-hybridized imine anion intermediate. libretexts.org

A variety of nucleophiles can participate in these addition reactions. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate ketimine. wikipedia.org Similarly, organozinc compounds can be used in the Blaise reaction. wikipedia.org The reaction with alcohols in the Pinner reaction is another example of nucleophilic addition. wikipedia.org

The table below summarizes some common nucleophilic addition reactions applicable to nitriles:

| Reaction Name | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| Moureau-Mignonac ketimine synthesis | Grignard Reagents (R-MgX) | Primary Ketimine | Ketone (after hydrolysis) |

| Blaise Reaction | Organozinc Compounds | β-enamino ester or β-keto ester | β-keto ester |

| Pinner Reaction | Alcohols (R-OH) | Imidate | Ester |

| Houben-Hoesch Reaction | Arenes | Imine | Ketone |

Reductive Transformations of the Nitrile to Amine Derivatives

The nitrile group can be reduced to a primary amine (RCH₂NH₂). wikipedia.org A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with an aqueous workup, gives the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation over various metal catalysts can also be employed for the reduction of nitriles. wikipedia.org Depending on the reaction conditions, this method can yield either the primary amine or a tertiary amine. wikipedia.org

The following table outlines common reagents for the reduction of nitriles to amines:

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Excellent method for synthesizing primary amines. libretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Primary or Tertiary Amine | Product selectivity depends on reaction conditions. wikipedia.org |

Hydrolytic and Related Conversions of the Nitrile

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids. ebsco.com This reaction can be carried out under either acidic or basic conditions. chemistrysteps.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. libretexts.orglibretexts.org Protonation of this intermediate yields a hydroxy imine, which then tautomerizes to an amide. libretexts.org Further hydrolysis of the amide leads to the formation of a carboxylate ion. libretexts.org Vigorous conditions, such as a strongly basic environment and high temperatures, are often required for the initial hydrolysis to the amide. youtube.com

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. chemistrysteps.comlumenlearning.com This allows for the nucleophilic attack of water, a weak nucleophile. lumenlearning.com The resulting intermediate then undergoes further reaction to form the amide, which can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

A milder method for the conversion of nitriles to amides involves the use of an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

Transformations Involving the Piperazine (B1678402) Core

The piperazine ring of this compound contains a secondary amine that is available for further functionalization.

N-Alkylation and N-Acylation Reactions of the Piperazine Nitrogen

The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides. In a typical procedure, a base such as potassium tert-butoxide is used to deprotonate the amine, followed by the addition of the alkyl halide.

N-acylation can be performed using acyl chlorides or acid anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an amide linkage.

The table below provides examples of reagents used for N-alkylation and N-acylation:

| Transformation | Reagent Class | Example Reagent |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl (B1604629) Bromide |

| N-Acylation | Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride |

| N-Acylation | Acid Anhydrides | Acetic Anhydride, Boc Anhydride |

Modifications and Substitutions on the Piperazine Ring Carbon Atoms

While reactions on the nitrogen atoms of the piperazine ring are more common, modifications to the carbon atoms are also possible, although they often require more specialized conditions. One approach to functionalizing the carbon atoms of a piperazine ring is through lithiation followed by trapping with an electrophile. This allows for the introduction of various substituents onto the ring's carbon framework.

Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its straightforward introduction, stability under many reaction conditions, and facile removal under specific, mild conditions.

Selective Deprotection Strategies and Their Compatibility with Other Functional Groups

The selective removal of the Boc group from this compound is a critical transformation for further synthetic manipulations. The primary methods for Boc deprotection involve acidic conditions, which are generally compatible with the cyano and piperazine functionalities. The nitrile group is typically stable to the anhydrous acidic conditions used for Boc removal. umich.edu

Common strategies for Boc deprotection include treatment with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) dissolved in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297). fishersci.co.uk These methods are highly effective and generally proceed at room temperature. Lewis acids also provide a milder alternative for cleaving the Boc group. fishersci.co.uk Thermal deprotection is a less common but viable option for substrates that are sensitive to acidic conditions. umich.edu

Table 1: Selective Deprotection Strategies for N-Boc Groups

| Reagent(s) | Solvent(s) | Typical Conditions | Compatibility Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20–50% TFA in DCM, 0 °C to room temperature, 1–2 hours | Highly effective and common. The nitrile group is stable under these conditions. Reagents are volatile and easily removed. |

| Hydrogen chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | 4 M HCl in dioxane, room temperature, 1–4 hours | Also a very common and effective method. The resulting piperazine is isolated as the hydrochloride salt. The cyano group is compatible. |

| Lewis Acids (e.g., TMSI, ZnBr₂) | Dichloromethane (DCM) | Room temperature, typically 1-12 hours | Offers an alternative for substrates with acid-sensitive groups other than the Boc group. fishersci.co.uk |

| Thermal Cleavage | High-boiling point solvents (e.g., Toluene, DMF) | Reflux, >100 °C | Useful when acidic conditions must be avoided entirely. Compatibility with other functional groups at high temperatures must be considered. umich.edu |

Stability and Reactivity of the Boc Group Under Various Conditions

The utility of the Boc protecting group stems from its predictable stability profile. It is robust under conditions where many other protecting groups are labile, allowing for a high degree of synthetic flexibility.

Basic Conditions: The Boc group is exceptionally stable to a wide range of basic conditions, from aqueous hydroxides to metal alkoxides. This stability allows for transformations such as base-catalyzed reactions on other parts of the molecule without premature deprotection.

Nucleophiles: It is resistant to most nucleophiles, which permits reactions involving nucleophilic attack at other electrophilic centers within the molecule.

Reductive Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂, Pd/C), a method often employed for the cleavage of benzyl (Bn) or carbobenzyloxy (Cbz) groups. This orthogonality is a cornerstone of many protecting group strategies in complex molecule synthesis.

Acidic Conditions: The Boc group is specifically designed to be cleaved under acidic conditions. The cleavage mechanism is initiated by protonation of the carbamate (B1207046) carbonyl, followed by a unimolecular decomposition to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger to prevent side reactions.

Stereochemical Integrity and Potential for Epimerization Under Reaction Conditions

Maintaining the stereochemical configuration at the C3 position of this compound is of utmost importance in its synthetic applications. Epimerization, the inversion of a single stereocenter, would lead to the formation of the undesired (S)-enantiomer.

The hydrogen atom at the C3 position is alpha to the electron-withdrawing cyano group. This positioning increases the acidity of this proton, making the stereocenter susceptible to deprotonation under basic conditions. The resulting carbanion would be planar and achiral; subsequent reprotonation could occur from either face, leading to racemization. Therefore, reactions conducted under basic conditions pose a significant risk of epimerization. The extent of this risk is dependent on factors such as the strength of the base, temperature, and reaction duration. To mitigate this, the use of mild bases and low reaction temperatures is strongly advised when performing reactions on this substrate.

In contrast, the standard acidic conditions employed for Boc deprotection are generally considered safe in terms of preserving the stereochemical integrity of the C3 center. The low concentration and weak basicity of the counterions (e.g., trifluoroacetate (B77799) or chloride) are typically insufficient to induce the deprotonation necessary for epimerization. However, prolonged reaction times or elevated temperatures, even under acidic conditions, could potentially compromise the stereochemical purity and should be avoided. Careful monitoring of reaction progress is therefore recommended.

Applications in Medicinal Chemistry and Drug Discovery Research

Development as a Chiral Scaffold for Diverse Compound Libraries

(R)-1-N-Boc-3-cyanopiperazine serves as an invaluable chiral scaffold in the generation of diverse compound libraries for high-throughput screening. The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and ability to modulate biological activity. nih.govnsf.gov The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, while the chiral center at the 3-position introduces three-dimensionality, a crucial factor for specific interactions with biological targets. nih.govmdpi.com The cyano group can be readily transformed into other functional groups, such as amines or carboxylic acids, further expanding the chemical space that can be explored from this single chiral building block.

Role as an Intermediate in the Synthesis of Biologically Active Piperazine Analogues

The primary application of this compound is as a key intermediate in the synthesis of a wide array of biologically active piperazine analogues. nih.gov The piperazine moiety is a common feature in compounds targeting various diseases. nsf.govresearcher.life

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells, making it an attractive target for the development of antiviral therapies. Small-molecule CCR5 antagonists often feature a piperazine core. The synthesis of these antagonists can utilize chiral piperazine intermediates to ensure the correct stereochemistry for optimal receptor binding and activity. While specific examples detailing the use of this compound in the synthesis of marketed CCR5 antagonists are proprietary, the general synthetic strategies for novel piperazine derivatives as CCR5 antagonists often involve the coupling of a protected piperazine scaffold. acs.org The chirality and functional handles of this compound make it a suitable precursor for such synthetic endeavors.

| Compound Type | Target Organisms | Reference |

| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger | nih.govnih.gov |

| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | nih.gov |

The development of inhibitors for enzymes implicated in diseases such as Parkinson's and cancer is a major focus of modern drug discovery. Parkinson's disease protein 7 (PARK7), also known as DJ-1, is a therapeutic target linked to early-onset Parkinson's disease and cancer. nih.gov The synthesis of potent and selective PARK7 inhibitors has been shown to utilize chiral building blocks like (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid to introduce specific stereochemistry. nih.gov By analogy, the chiral nature of this compound makes it a highly plausible and valuable intermediate for the synthesis of novel PARK7 inhibitors featuring a piperazine core.

Similarly, mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are drivers in the progression of certain cancers, including gliomas. researchgate.net The development of mutant IDH1 inhibitors is an active area of research, with several chemical scaffolds being investigated. researchgate.net The synthesis of these inhibitors often involves the use of heterocyclic building blocks to construct the final active molecule. The structural attributes of this compound position it as a suitable starting material for the generation of novel piperazine-containing IDH1 inhibitors.

Contributions to Structure-Activity Relationship (SAR) Studies of Piperazine-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. patsnap.comnih.gov The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogues allow medicinal chemists to identify key structural features responsible for potency and selectivity. This compound is an ideal tool for SAR studies of piperazine-containing compounds. Its defined stereochemistry allows for the investigation of chiral recognition by biological targets. The Boc-protected nitrogen and the cyano group serve as convenient points for chemical modification, enabling the synthesis of a series of related compounds with variations at these positions. The insights gained from such SAR studies are crucial for the rational design of more potent and selective drug candidates. nih.gov

Considerations in Prodrug Design and Biotransformation Pathways (focusing on chemical transformations)

The strategic application of prodrug design is a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacokinetic and pharmacodynamic properties of parent drug molecules. For a versatile scaffold such as this compound, which serves as a key intermediate in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors, understanding the potential for its chemical modification into a prodrug and the subsequent biotransformation is critical. nih.govcabidigitallibrary.orgsrce.hrsrce.hr This section will explore the chemical transformations relevant to the functional groups of this compound—the N-Boc protecting group and the cyano group—in the context of prodrug design and biotransformation.

Chemical Transformations of the N-Boc Group in Prodrug Design

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. chemicalbook.com In the context of in vivo applications, the stability of the Boc group is generally high; however, its removal is a critical step for the activation of a prodrug.

While the primary method for Boc deprotection in a laboratory setting involves strong acids, the physiological conditions of the body necessitate alternative biotransformation pathways for a Boc-protected prodrug to release the active amine. The in vivo cleavage of a Boc group is not a common metabolic pathway, and its efficiency can be limited. However, research into creating more acid-labile versions of the Boc group, such as the F-Boc and triF-Boc groups, demonstrates efforts to develop protecting groups that can be cleaved under milder conditions, which could potentially be exploited in specific physiological environments, like the acidic milieu of tumors. nih.gov

For a prodrug strategy involving the Boc group of this compound, derivatization would likely focus on creating a linker system that is susceptible to enzymatic cleavage, which in turn triggers a chemical cascade leading to the removal of the Boc group.

Chemical Transformations of the Cyano Group in Prodrug Design

The cyano (nitrile) group presents another avenue for prodrug design. The nitrile moiety is relatively stable in vivo, but it can be a site for metabolic transformation. The primary metabolic pathway for nitriles is hydration to the corresponding amide, which can be further hydrolyzed to a carboxylic acid. This transformation is typically mediated by nitrile hydratase or other enzymatic systems.

A prodrug strategy could leverage this biotransformation. For instance, the cyano group could be part of a pharmacophore that is inactive until it is metabolized to an active amide or carboxylic acid derivative. The rate of this conversion would be a key determinant of the prodrug's pharmacokinetic profile.

Hypothetical Prodrug Strategies and Biotransformation Pathways

Given the chemical nature of this compound, several hypothetical prodrug strategies can be envisioned. These strategies are based on the principle of attaching a promoiety to the molecule that would be cleaved in vivo to release the active drug.

| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Biotransformation Pathway |

| N-Boc | Ester-linked promoiety | Esterase-mediated hydrolysis | Cleavage of the ester bond by esterases, followed by a spontaneous chemical rearrangement that leads to the removal of the Boc group and release of the free piperazine nitrogen. |

| N-Boc | Phosphate-linked promoiety | Phosphatase-mediated hydrolysis | Hydrolysis of the phosphate (B84403) ester by alkaline phosphatases, initiating a cascade that results in Boc group cleavage. |

| Cyano Group | Bioreducible promoiety | Reductase-mediated reduction | Reduction of a linked promoiety (e.g., an N-oxide) under hypoxic conditions (e.g., in tumors), which triggers the release of the active compound through subsequent chemical transformations of the cyano group. |

| Cyano Group | Enzyme-substrate complex | Specific enzyme action | Design of a prodrug that is a substrate for a specific enzyme (e.g., a cytochrome P450 isozyme), where enzymatic action on a linked moiety unmasks or transforms the cyano group into an active functional group. |

Interactive Data Table: Potential Prodrug Moieties for this compound

The following interactive table provides examples of potential promoieties that could be chemically linked to this compound to form a prodrug, along with the likely enzymatic trigger for their cleavage.

| Prodrug Moiety | Linkage Type | Target Enzyme | Rationale |

| Phosphate | Ester | Alkaline Phosphatase | To improve water solubility and target bone tissue. |

| Amino Acid | Amide | Peptidases | To target peptide transporters or specific tissues with high peptidase activity. |

| Glycoside | Glycosidic Bond | Glycosidases | To improve water solubility and potentially target specific tissues or organs. |

| Acyloxyalkoxy | Ester | Esterases | To create a controlled-release system where the rate of drug release is dependent on esterase activity. |

It is important to note that while these strategies are chemically plausible, their successful implementation would require extensive research to ensure efficient in vivo conversion, appropriate pharmacokinetic properties, and a favorable safety profile of both the prodrug and the released promoiety. The design of such prodrugs would be guided by the specific therapeutic application and the desired site of action.

Advanced Spectroscopic and Chromatographic Methodologies in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-1-N-Boc-3-cyanopiperazine. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence of all constituent atoms and their connectivity.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals are indicative of their chemical environment. The tert-butyl group of the Boc protector is expected to produce a characteristic singlet peak at approximately 1.4-1.5 ppm. The protons on the piperazine (B1678402) ring would appear as a series of multiplets in the range of 2.8 to 4.0 ppm, with their specific shifts and couplings providing insight into the ring's conformation. The proton at the chiral center (C3), adjacent to the cyano group, is of particular interest and would likely resonate as a distinct multiplet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key signals include those from the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperazine ring (typically between 40-55 ppm), the chiral carbon C3, and the nitrile carbon (~118-120 ppm). The number of signals and their chemical shifts confirm the carbon skeleton and the absence of impurities. researchgate.netrsc.org Dynamic NMR studies on similar N-substituted piperazines have shown that conformational changes, such as ring inversion and rotation around the N-Boc amide bond, can lead to the broadening of signals or the appearance of multiple conformers at different temperatures. nih.gov

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| tert-Butyl Quaternary C | - | ~80.5 |

| Boc C=O | - | ~154.7 |

| Piperazine CH (C3) | Multiplet | Signal for chiral C |

| Piperazine CH₂ | Multiplets | Signals for ring carbons |

| Cyano C≡N | - | ~118.5 |

Note: The data presented are typical predicted values for a molecule with this structure. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition and molecular weight of this compound. Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy. The molecular formula of the compound is C₁₀H₁₇N₃O₂, corresponding to a calculated exact mass of 211.1321. nih.gov HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The fragmentation pattern is predictable based on the molecule's structure. Common fragmentation pathways for N-Boc protected compounds include the loss of the entire Boc group or parts of it.

Key Fragmentation Pathways:

Loss of isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (56 Da) from the Boc group, leading to a carbamic acid intermediate that can subsequently lose CO₂.

Loss of the Boc group: Cleavage of the N-C bond can result in the loss of the entire tert-butoxycarbonyl group (100 Da).

Ring fragmentation: The piperazine ring itself can undergo cleavage to produce smaller charged fragments, providing further confirmation of the core structure.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Exact Mass | 211.1321 Da |

| Measured [M+H]⁺ | Expected ~212.1399 Da |

| Common Fragments | [M+H - C₄H₈]⁺, [M+H - Boc]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent and diagnostic peaks for this compound include:

C≡N Stretch: The nitrile group exhibits a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. researchgate.net The presence of this peak is a clear indicator of the cyano functionality.

C=O Stretch: The carbonyl group of the Boc protector gives rise to a strong, sharp absorption band around 1680-1700 cm⁻¹. This is one of the most intense peaks in the spectrum.

C-H Stretches: Aliphatic C-H stretching vibrations from the piperazine ring and the tert-butyl group are observed in the 2850-3000 cm⁻¹ region.

N-H Stretch: The secondary amine within the piperazine ring (if protonated or involved in hydrogen bonding) can show a broad absorption in the 3200-3500 cm⁻¹ range. researchgate.net

C-O Stretch: The C-O bonds of the carbamate (B1207046) group will show stretching vibrations typically between 1300 and 1000 cm⁻¹.

The combined presence of these characteristic bands provides strong evidence for the molecular structure of this compound.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Carbonyl (C=O) | Stretch (Amide/Carbamate) | 1700 - 1680 |

| Alkane (C-H) | Stretch | 3000 - 2850 |

| Amine (N-H) | Stretch | 3500 - 3200 |

| Carbamate (C-O) | Stretch | 1300 - 1000 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Separation of Stereoisomers

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of this compound and for separating it from its (S)-enantiomer. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. bldpharm.com

For the analysis of N-Boc protected chiral amines and piperazines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are commonly employed. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The precise ratio of these solvents is optimized to achieve baseline separation between the enantiomeric peaks.

The enantiomeric excess (e.e.) of a sample is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. For a sample to be considered enantiomerically pure this compound, the chromatogram should ideally show only one peak corresponding to the R-enantiomer, with the peak for the S-enantiomer being at or below the limit of detection. This analysis is critical for quality control in asymmetric synthesis. preprints.orgnih.gov

Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 210-220 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively during the synthesis of this compound. Its primary application is to monitor the progress of a chemical reaction, such as the Boc-protection of (R)-3-cyanopiperazine. mdpi.com

By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), one can visualize the consumption of the starting material and the formation of the product. nih.gov The N-Boc protected product, being less polar than the starting amine, will have a higher retention factor (Rf) and travel further up the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

TLC is also used to identify the appropriate solvent system for purification by column chromatography and to analyze the fractions collected during the purification process to assess their purity before combining them. Visualization is typically achieved using UV light (if the compound is UV-active) or by staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) (for amines). nih.gov

X-ray Crystallography for Definitive Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm the 'R' configuration at the C3 stereocenter.

The analysis involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using anomalous dispersion, the absolute stereochemistry can be determined.

In addition to confirming the absolute configuration, X-ray crystallography provides a wealth of other structural information. It reveals precise bond lengths, bond angles, and torsional angles. It also provides insight into the solid-state conformation of the molecule, such as the preferred chair or boat conformation of the piperazine ring, and details of intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govnih.gov While obtaining a suitable crystal can be a challenge, the unequivocal structural data it provides is invaluable.

Impurity Profiling and Process Chemistry Research

Identification and Characterization of Synthetic By-products and Related Impurities

The synthesis of (R)-1-N-Boc-3-Cyanopiperazine can potentially generate a range of impurities stemming from starting materials, intermediates, and the reaction conditions employed. A comprehensive impurity profile is essential for ensuring the final product's quality and safety.

Potential Synthetic By-products: The primary impurities are often stereoisomers, particularly the (S)-enantiomer. Other potential by-products can arise from incomplete reactions or side reactions. For instance, if the cyanation step is not fully optimized, the corresponding amide or carboxylic acid precursor may remain as an impurity. Over-reaction or degradation can also lead to the formation of undesired related substances.

Characterization Techniques: A suite of analytical techniques is employed to identify and quantify these impurities. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is indispensable for separating and quantifying the (S)-enantiomer. beilstein-journals.org Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides molecular weight information, aiding in the structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of both the desired product and its impurities.

A hypothetical table of potential impurities is presented below:

| Impurity Name | Potential Source | Analytical Method for Detection |

| (S)-1-N-Boc-3-Cyanopiperazine | Incomplete stereoselective synthesis or racemization | Chiral HPLC |

| 1-N-Boc-piperazine-3-carboxamide | Incomplete dehydration of the amide precursor | HPLC, LC-MS, NMR |

| 1-N-Boc-piperazine-3-carboxylic acid | Unreacted starting material or hydrolysis of the nitrile | HPLC, LC-MS |

| Di-Boc-3-Cyanopiperazine | Double protection of the piperazine (B1678402) ring | HPLC, LC-MS, NMR |

| Deboc-3-Cyanopiperazine | Loss of the Boc protecting group | HPLC, LC-MS, NMR |

Development of Methodologies for Impurity Minimization in Synthetic Pathways

Controlling the formation of impurities is a cornerstone of efficient and robust chemical manufacturing. For this compound, strategies focus on stereochemical control and optimization of reaction conditions.

Stereochemical Control: The formation of the undesired (S)-enantiomer is a critical concern. The use of highly stereoselective catalysts and chiral auxiliaries in the synthetic route is a primary strategy to minimize this impurity. Careful selection of the chiral source and optimization of reaction parameters such as temperature, pressure, and solvent can significantly enhance the enantiomeric excess (e.e.) of the final product.

Reaction Condition Optimization: To minimize process-related impurities, a systematic optimization of each synthetic step is necessary. This includes:

Temperature Control: Maintaining a precise temperature profile can prevent side reactions and degradation.

Reagent Stoichiometry: Using the optimal ratio of reagents ensures complete conversion and minimizes unreacted starting materials.

Solvent Selection: The choice of solvent can influence reaction rates and selectivity, thereby affecting the impurity profile.

Purification Techniques: The development of effective purification methods, such as crystallization or chromatography, is crucial for removing any remaining impurities to meet the required specifications.

Research into Robust and Scalable Synthetic Routes for Industrial Applicability

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. A robust and scalable synthetic route for this compound must be designed for safety, efficiency, and consistency.

Process Safety Assessment: A thorough safety assessment is conducted for each step of the chosen route. This involves identifying potential hazards, such as exothermic reactions or the use of toxic reagents, and implementing appropriate control measures to ensure safe operation on a large scale.

Key Process Parameters (KPPs) and Critical Quality Attributes (CQAs): Identifying the KPPs that have a significant impact on the CQAs of the final product is essential for process control. For this compound, CQAs would include purity, chiral identity, and the level of specific impurities.

A table outlining key considerations for a scalable synthesis is provided below:

| Parameter | Laboratory Scale | Industrial Scale |

| Reagents | High-purity, often expensive | Commercially available, cost-effective |

| Equipment | Glassware | Reactors, centrifuges, dryers |

| Heating/Cooling | Heating mantles, ice baths | Jacketed vessels with precise temperature control |

| Purification | Flash chromatography | Crystallization, filtration |

| Safety | Fume hood | Process safety management systems |

Process Optimization Strategies for Enhanced Efficiency and Economic Viability

Cycle Time Reduction: Minimizing the time required for each batch (cycle time) increases the throughput of the manufacturing plant. This can be achieved by optimizing reaction kinetics, improving work-up procedures, and streamlining equipment usage.

Cost of Goods (CoG) Analysis: A detailed CoG analysis is performed to identify the major cost drivers in the manufacturing process. This allows for targeted efforts to reduce costs, such as negotiating better prices for raw materials, improving solvent recovery and recycling, and minimizing waste generation.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous reagents, reducing energy consumption, and minimizing waste, not only benefits the environment but can also lead to more efficient and cost-effective processes.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools for the efficient and environmentally benign preparation of complex molecules. For (R)-1-N-Boc-3-cyanopiperazine, future research will likely focus on developing more sustainable and atom-economical synthetic strategies.

Current synthetic approaches often rely on classical methods that may involve multiple steps and the use of hazardous reagents. Emerging research avenues in this area include:

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a green and highly selective alternative to traditional chemical methods. The development of specific enzymes for the asymmetric synthesis of 3-substituted piperazines could provide a more sustainable route to this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The adaptation of existing synthetic routes or the development of new ones amenable to flow conditions could enable the on-demand and large-scale production of this important building block. mdpi.com

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric C-H Functionalization | Reduced step count, increased atom economy. mdpi.comnih.gov | Regio- and stereoselectivity control, catalyst development. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control. mdpi.com | Initial setup costs, optimization of reaction parameters. |

| Transition-Metal-Catalyzed Cyclizations | Access to diverse carbon-substituted piperazines. thieme-connect.comnortheastern.edubenthamdirect.com | Catalyst cost and toxicity, ligand design. |

Table 1: Comparison of Emerging Synthetic Strategies for this compound

Discovery of New Chemical Reactivity and Transformation Pathways

The chemical versatility of this compound is largely untapped. The cyano group and the piperazine (B1678402) ring offer multiple sites for further chemical modification, opening doors to a vast chemical space of novel derivatives.

Future research is anticipated to explore:

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. quimicaorganica.org Exploring novel and selective transformations of the cyano group in the context of the piperazine scaffold will significantly expand the diversity of accessible compounds. quimicaorganica.org The electron-withdrawing nature of the cyano group can also influence the reactivity of the piperazine ring. nih.govacs.org

Functionalization of the Piperazine Ring: While the N-Boc group provides protection, its removal allows for derivatization of the secondary amine. Furthermore, recent advances in C-H functionalization could allow for the introduction of substituents at other positions on the piperazine ring, leading to novel scaffolds with unique three-dimensional arrangements. mdpi.comencyclopedia.pub

Ring-Opening and Ring-Expansion Reactions: Investigating the conditions for selective ring-opening or expansion of the piperazine ring could lead to the synthesis of novel acyclic and larger heterocyclic structures with potential biological activities.

Expansion of Applications in Chemical Biology and Material Sciences

While the primary application of this compound has been in medicinal chemistry as a scaffold for drug candidates, its unique properties make it an attractive candidate for other scientific disciplines. nih.govnih.govresearchgate.net

Chemical Biology: The piperazine scaffold is a "privileged structure" in drug discovery, and derivatives of this compound could be developed as chemical probes to study biological processes. rsc.orgnih.gov For example, fluorescently labeled or biotinylated derivatives could be used for target identification and validation studies.

Material Sciences: Piperazine-based polymers have shown promise in various applications, including as antimicrobial agents and for CO2 capture. rsc.orgnih.govresearchgate.net The incorporation of the chiral and functionalized this compound unit into polymers could lead to new materials with unique properties, such as chirality-dependent recognition or enhanced biological activity. udayton.eduudayton.edu For instance, piperazine-based metallopolymers are being explored for bioengineering applications. udayton.eduudayton.edu

Integration with High-Throughput Synthesis and Screening Platforms for Accelerated Discovery

The demand for novel chemical entities in drug discovery and other fields necessitates the use of high-throughput methods. This compound is well-suited for integration into such platforms.

Future efforts in this area will likely involve:

Combinatorial Library Synthesis: The development of robust solid-phase or solution-phase synthetic routes for the derivatization of this compound will enable the rapid generation of large and diverse compound libraries. 5z.comresearchgate.net These libraries can then be screened against a wide range of biological targets to identify new hit compounds.

Automated Synthesis: The use of automated synthesis platforms can further accelerate the production of compound libraries based on the this compound scaffold. This will allow for the rapid exploration of structure-activity relationships and the optimization of lead compounds.

Fragment-Based Drug Discovery: The this compound core can serve as a valuable fragment for fragment-based screening campaigns. Identifying weak-binding fragments that can be subsequently elaborated into potent drug candidates is a powerful approach in modern drug discovery.

The integration of these high-throughput approaches will undoubtedly accelerate the discovery of new applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-N-Boc-3-Cyanopiperazine, and how can purity be validated?

- Methodological Guidance :

- Synthesis : Use Boc-protected intermediates (e.g., N-Boc-piperazine derivatives) as precursors, followed by regioselective cyanidation at the 3-position. Ensure stereochemical integrity via chiral auxiliaries or asymmetric catalysis .

- Purity Validation : Employ GC (>95% purity thresholds) and LC-MS to confirm chemical identity and enantiomeric excess. Cross-reference CAS RNs (e.g., 91419-53-3 for analogs) to verify structural consistency .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Guidance :

- Storage : Maintain at 0–6°C in inert, moisture-free environments to preserve Boc-group stability. Use amber vials to mitigate light-induced decomposition .

- Safety : Follow protocols for nitrile-containing compounds: use fume hoods, PPE (gloves, masks), and segregate waste for professional disposal to avoid environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Guidance :

- Structural Analysis : Prioritize H/C NMR to confirm piperazine ring substitution patterns and Boc-group integration. FT-IR can validate nitrile (C≡N) stretches (~2240 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHNO for analogs) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and stereocontrol?

- Methodological Guidance :

- Catalysis Screening : Test chiral ligands (e.g., BINOL derivatives) in Pd- or Cu-catalyzed cyanide transfers. Monitor reaction kinetics via in-situ IR to identify rate-limiting steps .

- DOE Approaches : Use factorial designs to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Compare outcomes with structurally related compounds (e.g., N-Boc-2-methylpiperazine) to identify trends .

Q. How should contradictory data on the stability of this compound under basic conditions be resolved?

- Methodological Guidance :

- Contradiction Analysis : Replicate conflicting studies under controlled pH and temperature. Use HPLC to quantify decomposition products (e.g., Boc-deprotected piperazine) and correlate with kinetic models .

- Cross-Validation : Compare stability data with analogs like (R)-1-Boc-3-(hydroxymethyl)piperazine (CAS 278788-66-2) to isolate structural vs. experimental variables .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Guidance :

- DFT Modeling : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. Benchmark against experimental data (e.g., regioselectivity in piperazine derivatives) .

- MD Simulations : Simulate solvation effects in aprotic solvents (e.g., DCM) to assess steric hindrance around the nitrile group .

Q. How can the biological activity of this compound be explored without violating ethical guidelines for open data sharing?

- Methodological Guidance :

- Data Anonymization : Aggregate biological datasets (e.g., cytotoxicity assays) using de-identified codes. Implement tiered access protocols to balance transparency with patient privacy .

- Ethical Frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies that avoid redundant or high-risk experiments .

Tables: Key Data for Methodological Reference

| Property | Value/Technique | Source |

|---|---|---|

| CAS RN (Analog) | 91419-53-3 (N-Boc-3-cyanopiperidine) | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Purity Threshold | >95.0% (GC) | |

| Key Spectral Peaks (IR) | C≡N stretch: ~2240 cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。